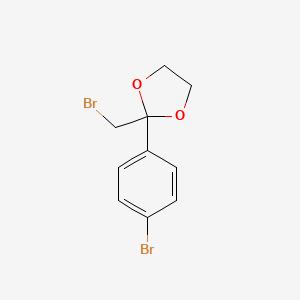
2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane, also known as BDP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,3-Dioxolane Derivatives
The compound has been utilized in synthesizing various 1,3-dioxolane derivatives. For instance, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from intermediates like benzaldehyde condensation and tartaric acid, showing its role in complex organic synthesis (Sun Xiao-qiang, 2009).
Intermediate in Synthesis of Organic Compounds
This compound is used as an intermediate in the synthesis of various organic compounds, such as 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, highlighting its importance in the preparation of other valuable chemicals (Alemayehu Mekonnen et al., 2009).
Improved Synthesis Techniques
Research has led to improved synthesis methods for related compounds, demonstrating advancements in efficiency and yield, which is vital for industrial applications (R. Carlson et al., 2011).
Applications in Material Science and Pharmaceuticals
Precursor for Anticancer Drugs
The compound has been identified as a key intermediate in the synthesis of anticancer drugs, showcasing its potential in pharmaceutical applications (Song Jun-song, 2010).
Fungicide Production
It serves as an important intermediate in the production of fungicides like difenoconazole, indicating its significance in agricultural chemistry (Xie Wei-sheng, 2007).
Chemical Analysis and Methodologies
Supercritical Fluid Chromatography
The compound's diastereoisomers have been separated and determined using supercritical fluid chromatography, contributing to analytical chemistry methods (L. Toribio et al., 2000).
Influence in Reaction Kinetics
Its derivatives have been studied in the context of reaction kinetics, such as the effect on basic dehydrobromination reactions, which is essential for understanding reaction mechanisms (K. Wilk et al., 1994).
Renewable Energy and Environmental Applications
- Renewable Gasoline and Solvents: Derivatives of 1,3-dioxolane, like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, have been explored as components for renewable gasoline, solvents, and fuel additives, demonstrating its role in sustainable energy solutions (B. Harvey et al., 2016).
properties
IUPAC Name |
2-(bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEQGUHBXJRRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955722 | |
| Record name | 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane | |
CAS RN |
3418-22-2 | |
| Record name | NSC131449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



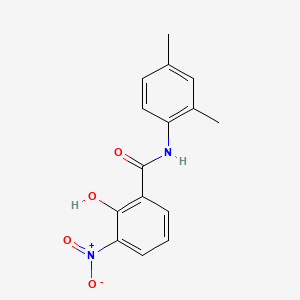

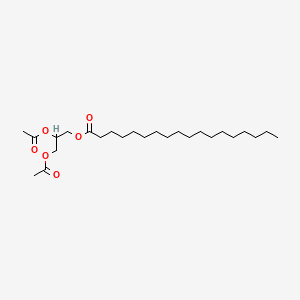

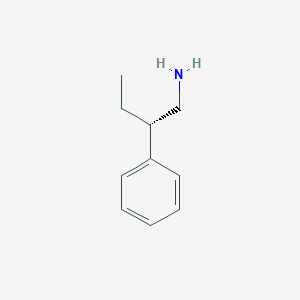
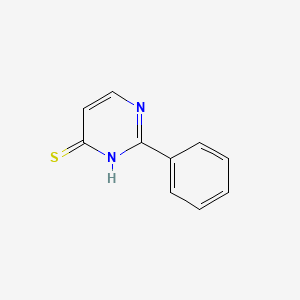
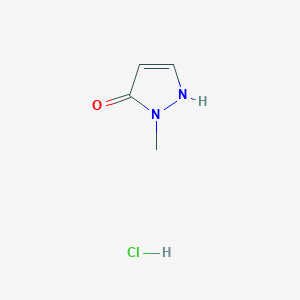
![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)
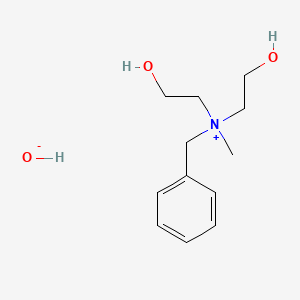
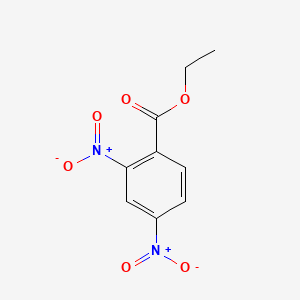
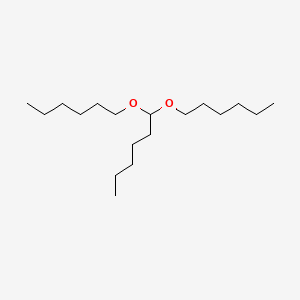


![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)